molecular formula C4H11NO B1610958 1-methoxy-N,N-dimethylmethanamine CAS No. 62393-45-7

1-methoxy-N,N-dimethylmethanamine

Cat. No.: B1610958
CAS No.: 62393-45-7
M. Wt: 89.14 g/mol
InChI Key: YFTNTMQKPLVKFQ-UHFFFAOYSA-N
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Description

1-methoxy-N,N-dimethylmethanamine, also known as N,N-dimethylformamide dimethyl acetal, is a chemical compound with the molecular formula C5H13NO2. It is a colorless to yellow liquid with an ether-like odor. This compound is primarily used as a methylating agent in various chemical reactions and has applications in the pharmaceutical, agricultural, and cosmetic industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methoxy-N,N-dimethylmethanamine can be synthesized through the reaction of N,N-dimethylformamide with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

N,N-dimethylformamide+methanolThis compound+water\text{N,N-dimethylformamide} + \text{methanol} \rightarrow \text{this compound} + \text{water} N,N-dimethylformamide+methanol→this compound+water

The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-methoxy-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methoxy-N,N-dimethylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of methylated compounds and imines.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of cosmetics, such as hair care products.

Mechanism of Action

The mechanism of action of 1-methoxy-N,N-dimethylmethanamine involves its role as a methylating agent. The compound donates a methyl group to various substrates, facilitating the formation of methylated derivatives. The partially positive carbon in the molecule acts as an electrophile, while the nitrogen acts as a nucleophile in condensation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality as both a methylating agent and a participant in condensation reactions. This versatility makes it valuable in various chemical processes and applications .

Properties

IUPAC Name

1-methoxy-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-5(2)4-6-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTNTMQKPLVKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574813
Record name 1-Methoxy-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62393-45-7
Record name 1-Methoxy-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethylamino)methyl methyl ether
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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